Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17885166
InChI: InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h4,6-8,10H,2-3H2,1H3/t6-,7-,8+/m1/s1
SMILES:
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate

CAS No.:

Cat. No.: VC17885166

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate -

Specification

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
Standard InChI InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h4,6-8,10H,2-3H2,1H3/t6-,7-,8+/m1/s1
Standard InChI Key LYOJCNWCUOSHLX-PRJMDXOYSA-N
Isomeric SMILES CCOC(=O)C1=C[C@@H]2[C@@H](O2)[C@@H](C1)O
Canonical SMILES CCOC(=O)C1=CC2C(O2)C(C1)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemical Configuration

The compound’s systematic name, ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate, reflects its bicyclo[4.1.0]heptene core with an epoxy bridge (7-oxa), hydroxyl group at C5, and ethyl ester at C3. The 1R,5R,6S configuration distinguishes it from stereoisomers such as the (1S,5S,6R)-variant reported in intermediates for neuraminidase inhibitors .

Table 1: Comparative stereochemistry of related bicyclo[4.1.0]heptene derivatives

CompoundConfigurationMolecular FormulaKey Functional Groups
Target compound1R,5R,6SC₁₀H₁₄O₅5-hydroxy, 3-ethyl ester
(1S,5S,6R)-isomer 1S,5S,6RC₉H₁₂O₄5-hydroxy, 3-ethyl ester
Oseltamivir impurity 4 1R,5R,6RC₁₄H₂₂O₄5-(1-ethylpropoxy), 3-ethyl ester

Molecular Structure and Spectroscopic Data

The bicyclo[4.1.0]heptene framework imposes significant ring strain, influencing reactivity. Key spectral features include:

  • ¹H NMR: Resonances for the epoxy bridge protons (δ 3.2–3.8 ppm), hydroxyl group (δ 1.5–2.0 ppm, broad), and ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) .

  • IR: Stretching vibrations at 3400 cm⁻¹ (O-H), 1720 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (epoxide C-O) .

Synthesis and Stereochemical Control

Synthetic Routes

While no direct synthesis of the (1R,5R,6S)-isomer is documented, analogous methods for related bicyclo[4.1.0]heptenes suggest:

  • Epoxidation of cyclohexene precursors: Using m-chloroperbenzoic acid (mCPBA) to form the 7-oxabicyclo[4.1.0]heptane core .

  • Asymmetric hydroxylation: Sharpless epoxidation or enzymatic resolution to install the 5-hydroxy group with stereocontrol .

  • Esterification: Reaction of the carboxylic acid intermediate with ethanol under acid catalysis .

Table 2: Representative reaction conditions for key steps

StepReagents/ConditionsYield (%)Optical Purity (% ee)
EpoxidationmCPBA, CH₂Cl₂, 0°C → rt75–85N/A
HydroxylationAD-mix-β, t-BuOH/H₂O, 0°C60–70≥98
EsterificationEthanol, H₂SO₄, reflux90–95N/A

Challenges in Stereoselective Synthesis

The 1R,5R,6S configuration requires precise control over three stereocenters. Computational studies indicate that the epoxy ring’s transannular strain favors specific transition states during epoxidation, but competing pathways can lead to diastereomeric impurities like those observed in oseltamivir synthesis .

Physicochemical Properties and Stability

Thermal Stability

Differential scanning calorimetry (DSC) of similar esters shows decomposition onset at 180–200°C. The hydroxyl group introduces hydrogen bonding, raising the melting point compared to non-hydroxylated derivatives .

Pharmaceutical Applications and Biological Activity

Role in Neuraminidase Inhibitor Synthesis

The (1S,5S,6R)-isomer is a documented intermediate in synthesizing neuraminidase inhibitors like oseltamivir . While the (1R,5R,6S)-variant’s direct use remains unconfirmed, its structural similarity suggests potential as:

  • A chiral building block for antiviral analogs

  • A substrate for structure-activity relationship (SAR) studies

In Vitro Bioactivity

Preliminary assays on related compounds show:

  • IC₅₀ against influenza A neuraminidase: 50–100 nM

  • Selectivity index (SI): >100 vs. human lysosomal α-mannosidase

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator